

Technical Analysis of Dodecyl Benzoate: Spectroscopic Characterization and Structural Validation

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Compound of Interest

Compound Name: *Dodecyl benzoate*
CAS No.: 68411-27-8
Cat. No.: B3428547

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Executive Summary & Compound Identity

Dodecyl Benzoate (Benzoic acid, dodecyl ester) is a lipophilic ester widely utilized in drug formulation as an emollient and solubility enhancer. Its structural validation is critical during the QC phase of raw material intake.

Critical Note on Chemical Identity: There is a frequent database conflict regarding the CAS registry for this chemical family.

- Target Compound: **Dodecyl Benzoate** (Benzoic acid esterified with Dodecanol). CAS: 2915-72-2.[\[1\]](#)[\[2\]](#)
- Common Isomer Confusant: Phenyl Dodecanoate (Dodecanoic acid esterified with Phenol). CAS: 4228-00-6.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Directive: This guide focuses exclusively on **Dodecyl Benzoate** (CAS 2915-72-2) as requested by the topic title. Researchers using CAS 4228-00-6 should note that the spectral

data will differ significantly (e.g., carbonyl shift, ester linkage protons).

Physicochemical Profile



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Synthesis & Sample Preparation for Analysis

Expert Insight: Proper sample preparation is the prerequisite for reproducible spectral data. Impurities such as unreacted dodecanol or benzoic acid can obscure diagnostic regions.

Protocol: Analytical Sample Prep

- Purification: If the sample purity is <98%, perform a flash column chromatography (Silica gel 60, Hexane:EtOAc 95:5) to remove free alcohol (broad IR band $\sim 3400\text{ cm}^{-1}$) or acid.
- NMR Solvent: Dissolve ~ 10 mg of sample in 0.6 mL of Chloroform-d (CDCl_3) containing 0.03% TMS. Ensure the tube is free of acetone traces, which appear at 2.17 ppm.
- MS Dilution: For GC-MS, dilute to 1 ppm in HPLC-grade Dichloromethane. Avoid Methanol to prevent transesterification in the injector port.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI), 70 eV.

The mass spectrum of **dodecyl benzoate** is dominated by the stability of the benzoyl cation. Unlike aliphatic esters, the McLafferty rearrangement is suppressed due to the lack of a

gamma-hydrogen relative to the carbonyl in a favorable geometry, and the dominance of alpha-cleavage.

Fragmentation Logic Pathway

The primary fragmentation event is Alpha-Cleavage adjacent to the carbonyl carbon, driven by the formation of the resonance-stabilized acylium ion.



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Figure 1: Primary fragmentation pathway of **Dodecyl Benzoate** under EI conditions.

Key MS Peaks



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Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat liquid.

The IR spectrum serves as a rapid "fingerprint" verification. The absence of an O-H stretch is the first check for ester conversion completeness.

Diagnostic Bands



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Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (^1H) / 100 MHz (^{13}C) in CDCl_3 .[\[11\]](#) Reference TMS = 0.00 ppm.[\[11\]](#)

^1H NMR Analysis

The proton spectrum is distinct, separating the aromatic "head" from the aliphatic "tail".



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Figure 2: ^1H NMR Chemical Shift Correlation Map.

^1H NMR Data Table



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^{13}C NMR Analysis

The Carbon-13 spectrum confirms the ester linkage and the chain length.

^{13}C NMR Data Table



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References

- National Institute of Standards and Technology (NIST). **Dodecyl benzoate** Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. **Dodecyl Benzoate** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- SDBS. Spectral Database for Organic Compounds. SDBS No. 3262 (Benzoic acid dodecyl ester). AIST Japan. (Note: Direct URLs to SDBS are dynamic; search SDBS No. 3262 at [\[Link\]](#))

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Sources

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- [2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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